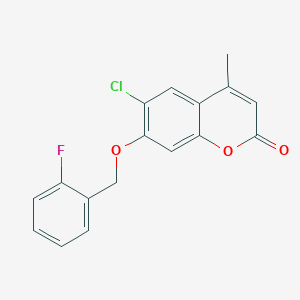![molecular formula C18H11ClN2O3 B2836756 6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-97-4](/img/structure/B2836756.png)
6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CPO" and is a derivative of chromone. Its synthesis method involves the reaction of 6-chloro-2H-chromen-2-one with 3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine in the presence of a catalyst.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Various synthesis techniques have been developed for compounds similar to 6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. For instance, a study by Rao et al. (2014) discusses the synthesis of related chromen-3-yl and oxadiazole compounds through reactions with different reagents like pyrrolidine and piperidine (Rao, Reddy, Jyotsna, & Sait, 2014).
X-Ray Supramolecular Structure : Padilla-Martínez et al. (2011) reported the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, showing the importance of X-ray diffraction in understanding the structural aspects of such compounds (Padilla-Martínez et al., 2011).
Biological Activity
Antimicrobial Properties : A study by Baliyan (2018) explored the antimicrobial properties of 1, 3, 4-chromeno oxadiazoles, indicating the potential of such compounds in developing antimicrobial agents (Baliyan, 2018).
Antibacterial Evaluation : Rasool et al. (2016) synthesized new molecules derived from coumarin, oxadiazole, and acetamide, evaluating their antibacterial potential against various bacterial strains (Rasool, Rehman, Abbasi, Siddiqui, Shah, Hassan, & Ahmad, 2016).
Other Applications
Potential Anticancer Agents : Ambati et al. (2017) described the synthesis of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, highlighting their potential as anticancer agents (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).
Selective and Colorimetric Fluoride Chemosensors : Ma et al. (2013) studied the spectroscopic and colorimetric properties of molecules containing oxadiazole groups for fluoride sensing, which is a crucial application in analytical chemistry (Ma, Li, Zong, Men, & Xing, 2013).
Photoluminescent Properties : The work of Han et al. (2010) on the synthesis of 1,3,4-oxadiazole derivatives and their photoluminescent properties demonstrates the application of these compounds in materials science (Han, Wang, Zhang, Zhu, 2010).
Propriétés
IUPAC Name |
6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c1-10-4-2-3-5-13(10)16-20-17(24-21-16)14-9-11-8-12(19)6-7-15(11)23-18(14)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGMNQLJNRRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

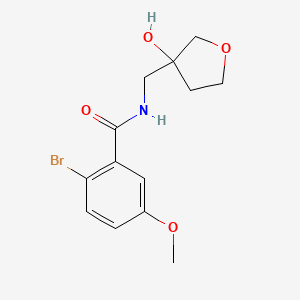
![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)
![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)
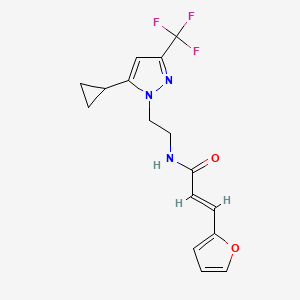
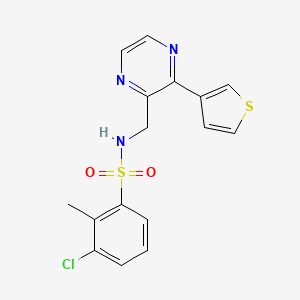
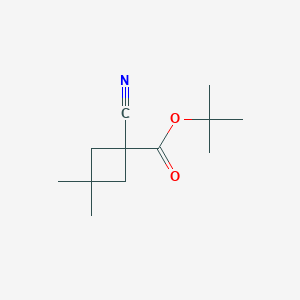
![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2836683.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2836686.png)
![3-{[(2-Ethylphenyl)amino]methyl}benzoic acid](/img/structure/B2836687.png)
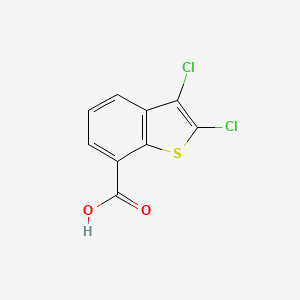
![N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2836692.png)
![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)
